molecular formula C19H21ClN2O B5723582 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide

Cat. No. B5723582
M. Wt: 328.8 g/mol
InChI Key: BEJDHOZVELQNRC-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties.

Scientific Research Applications

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to have potent analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has also been studied for its potential use in the treatment of nicotine addiction, as it has been shown to activate the same receptors as nicotine but with less addictive potential.

Mechanism of Action

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. It selectively activates receptors containing the alpha-4 and beta-2 subunits, which are involved in pain perception and addiction. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and reward pathways.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been shown to have potent analgesic effects in animal models of pain, with a duration of action of several hours. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been shown to have potential neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. However, it also has limitations, including its relatively short duration of action and the potential for tolerance to develop with repeated use.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. These include further studies on its potential therapeutic applications, particularly in the treatment of chronic pain and addiction. There is also potential for the development of new compounds based on the structure of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, which could have improved pharmacological properties. Finally, there is a need for further studies on the potential side effects and safety of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, particularly with long-term use.

Synthesis Methods

The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with pyrrolidine to form 3-chloro-4-(1-pyrrolidinyl)aniline. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-6-18(17(20)12-16)22-7-3-4-8-22/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJDHOZVELQNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide

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